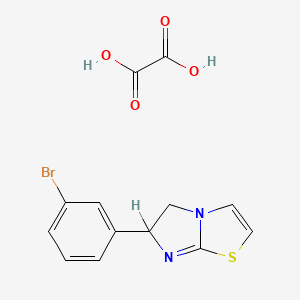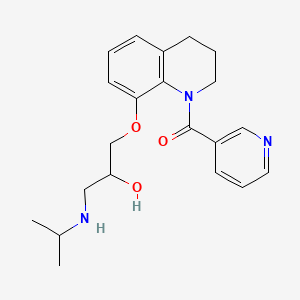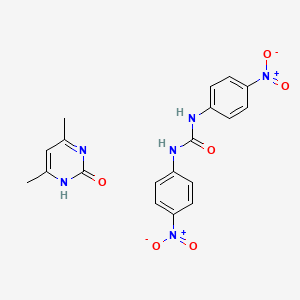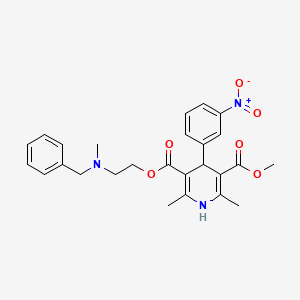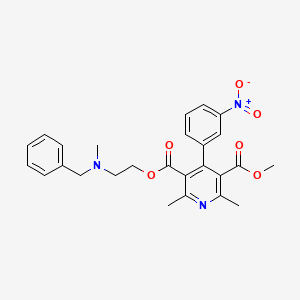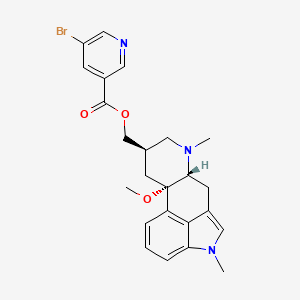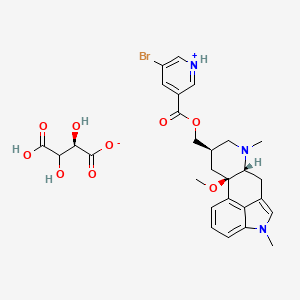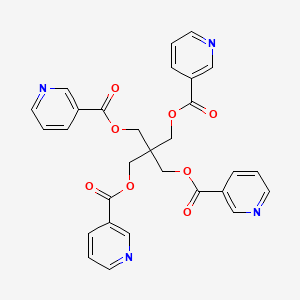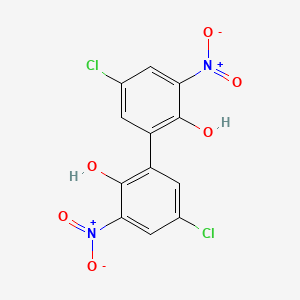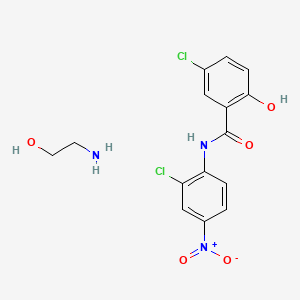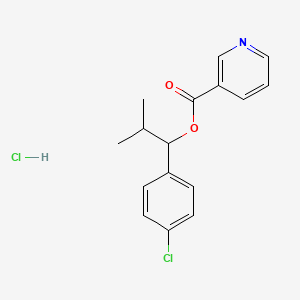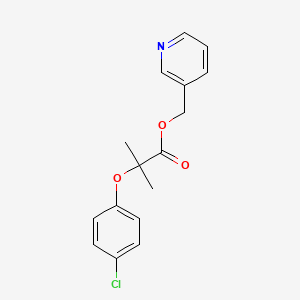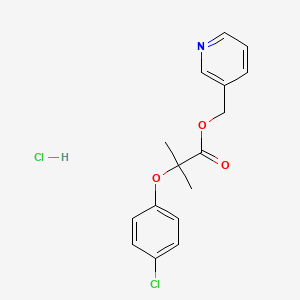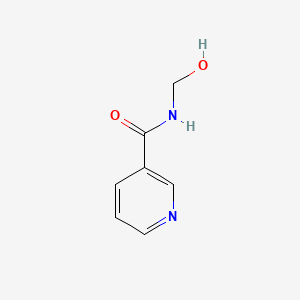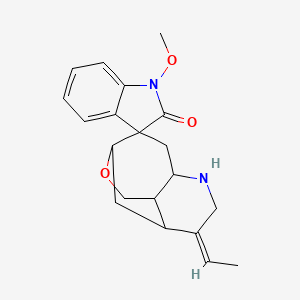
Rankinidine
Vue d'ensemble
Description
Rankinidine is a humantenine-type alkaloid isolated from Gelsemium . It’s also known as 4-demethylhumantenine .
Molecular Structure Analysis
The molecular structure of Rankinidine is influenced by various intramolecular hydrogen bonds . These bonds play a crucial role in the structural rearrangements leading to the folding process . The geometry of the Rankinidine molecule is mainly determined by these hydrogen bonds .Applications De Recherche Scientifique
Application in Pharmaceutics
- Field : Pharmaceutics
- Summary : Ranitidine’s absorption was investigated in the presence of different concentrations of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD). The study aimed to examine the mechanism of permeability changes .
- Methods : The parallel artificial membrane permeability assay (PAMPA) was used to show that increasing the concentration of SBE-β-CD caused the apparent permeability coefficient of ranitidine to decrease .
- Results : The study found that SBE-β-CD interacted with ranitidine charges to form a complex that reduced ranitidine permeability .
Application in Treatment of Gastric Ulcer
- Field : Pharmacology
- Summary : Ranitidine Hydrochloride was used in the formulation of floating microspheres for the treatment of gastric ulcers .
- Methods : The gastro retentive floating microsphere of Ranitidine Hydrochloride was prepared by Ionotropic Gelation technique and solvent evaporation technique using different carrier ratios .
- Results : The developed floating microsphere of Ranitidine Hydrochloride can be used for prolonged release in the stomach, therefore improving the bioavailability and patient compliance .
Application in Treatment of Peptic Ulcer Disease
- Field : Pharmacology
- Summary : Ranitidine was commonly used in the treatment of peptic ulcer disease .
- Methods : It can be given by mouth, injection into a muscle, or injection into a vein .
- Results : Ranitidine works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach .
Application in Treatment of Gastroesophageal Reflux Disease
- Field : Pharmacology
- Summary : Ranitidine is used in the treatment of gastroesophageal reflux disease (GERD) and other gastric-acid related conditions .
- Methods : It is available in various forms, including tablet, injection, and effervescent tablet preparations .
- Results : Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions .
Application in Treatment of Zollinger–Ellison Syndrome
- Field : Pharmacology
- Summary : Ranitidine was used in the treatment of Zollinger–Ellison syndrome .
- Methods : It can be given by mouth, injection into a muscle, or injection into a vein .
- Results : Ranitidine works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach .
Application in Treatment of Erosive Esophagitis
- Field : Pharmacology
- Summary : Ranitidine can be used for the treatment of erosive esophagitis (endoscopically diagnosed) and the maintenance of gastric or duodenal ulcer healing .
- Methods : It is available in various forms, including tablet, injection, and effervescent tablet preparations .
- Results : Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions .
Application in Treatment of Acid Aspiration Syndrome
- Field : Pharmacology
- Summary : Ranitidine is used for the prophylaxis of Acid aspiration syndrome .
- Methods : It can be given by mouth, injection into a muscle, or injection into a vein .
- Results : Ranitidine works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach .
Application in Treatment of Systemic Mastocytosis
- Field : Pharmacology
- Summary : Ranitidine is used in the treatment of systemic mastocytosis, a condition that may pathologically raise gastric acid levels .
- Methods : It is available in various forms, including tablet, injection, and effervescent tablet preparations .
- Results : Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions .
Application in Treatment of Ankylosing Spondylitis
- Field : Pharmacology
- Summary : Ranitidine is used in combination with Capsicum oleoresin and Diclofenac for the symptomatic treatment of Ankylosing spondylitis .
- Methods : It is available in various forms, including tablet, injection, and effervescent tablet preparations .
- Results : Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions .
Application in Treatment of Duodenal Ulcer
- Field : Pharmacology
- Summary : Ranitidine is used for the prophylaxis and treatment of Duodenal ulcer .
- Methods : It is available in various forms, including tablet, injection, and effervescent tablet preparations .
- Results : Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions .
Application in Treatment of Gastric Acid Hypersecretion
- Field : Pharmacology
- Summary : Ranitidine is used in the treatment of gastric acid hypersecretion due to Zollinger-Ellison syndrome, systemic mastocytosis, and other conditions that may pathologically raise gastric acid levels .
- Methods : It is available in various forms, including tablet, injection, and effervescent tablet preparations .
- Results : Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions .
Orientations Futures
The future research directions for Rankinidine could involve elucidating the major in vitro metabolic pathways of Rankinidine and comparing the formation of its metabolites in human, rat, goat, and pig liver microsomes . This could help to explain the mechanism behind the toxicity differences of Rankinidine .
Propriétés
IUPAC Name |
(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRGGMATGWCUBP-KGVSQERTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rankinidine | |
CAS RN |
106466-66-4 | |
| Record name | Rankinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



